4-methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile
Description
The compound 4-methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile (hereafter referred to as Compound A) is a structurally complex molecule featuring a pyridine core substituted with a methoxy group (position 4), a carbonitrile group (position 3), and a pyrrole ring (position 2) bearing an (E)-configured imino group linked to a 3-methoxyphenylmethoxy moiety.
Properties
IUPAC Name |
4-methoxy-2-[2-[(E)-(3-methoxyphenyl)methoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-25-17-7-3-5-15(11-17)14-27-23-13-16-6-4-10-24(16)20-18(12-21)19(26-2)8-9-22-20/h3-11,13H,14H2,1-2H3/b23-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUFIHVJPQHGNJ-YDZHTSKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=CC(=CC=C3)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=CC(=CC=C3)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile, a complex organic compound, has garnered attention in recent research for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the pyridine ring and subsequent functionalization. Characterization techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the compound.
| Characterization Method | Key Findings |
|---|---|
| NMR | Chemical shifts indicative of methoxy and pyridine groups. |
| IR Spectroscopy | Characteristic peaks for C=N bonds at 1620 cm. |
| Mass Spectrometry | Molecular ion peak at m/z 256 confirming molecular weight. |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays indicated that it exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction, as evidenced by increased levels of active caspase-3 in treated cells.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. It has been tested against a range of pathogens, including bacteria and fungi, showing efficacy comparable to standard antibiotics. The activity is attributed to its ability to disrupt microbial cell membranes.
Antioxidant Activity
In addition to its antimicrobial and anticancer effects, this compound exhibits antioxidant activity. This is measured using DPPH radical scavenging assays, where it shows a significant reduction in free radicals, suggesting its potential in preventing oxidative stress-related diseases.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity in Cancer Cells : A study reported that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with an IC50 value determined at approximately 15 µM.
- Antimicrobial Efficacy : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
- Oxidative Stress Protection : In cellular models exposed to oxidative stress, pre-treatment with the compound significantly reduced markers of oxidative damage compared to untreated controls.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyridine vs. Pyrimidine Derivatives: Compound A features a pyridine core, whereas analogs like 4-chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile () utilize a pyrimidine ring. Pyridin-2(1H)-one Derivatives: Compounds such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile () replace the pyridine’s aromaticity with a partially saturated 2-pyridone ring, enhancing conformational flexibility and redox activity .
Substituent Effects
- Methoxy Group Positioning :
- Carbonitrile Placement: In Compound A, the carbonitrile at position 3 likely enhances electron withdrawal, similar to 5-amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-(methylthio)-1H-pyrazole-4-carbonitrile (), where the carbonitrile contributes to planar molecular geometry and intermolecular interactions .
Antioxidant Activity
- Pyridin-2(1H)-one Derivatives () demonstrate substituent-dependent antioxidant efficacy. For example, bromophenyl-substituted analogs exhibit ~79% radical scavenging (vs. ascorbic acid: 82.7%), whereas methoxyphenyl derivatives show reduced activity (17.55%) due to electron-donating effects .
Antimicrobial Activity
Physicochemical Stability
- High melting points (>300°C) in nitrile-rich compounds (e.g., ) suggest Compound A ’s rigidity and strong intermolecular forces (dipole-dipole, π-π stacking) may enhance thermal stability .
Data Table: Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
